2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(20)10-15(16)19/h3-8,10H,2,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKJDHAVYQCGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-fluoroaniline with ethyl 4-ethoxyphenylacetate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- ’s benzoyl-substituted derivative (m.p. 139–141°C) demonstrates higher thermal stability due to increased conjugation .
- Ethoxy vs. Methoxy: The 4-ethoxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., ’s ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate), which may enhance membrane permeability .
Ester Group Variations
Key Observations :
- Cinnamate Esters : ’s cinnamate derivative exhibited anti-inflammatory activity, suggesting that ester choice significantly impacts bioactivity .
- Sulfonyl and Furyl Groups : ’s sulfonylbenzoate ester may enhance solubility in polar solvents, contrasting with the target’s ethoxyphenyl group, which favors lipid environments .
Structural Analogues in Drug Development
- AZD1152 Intermediate () : While structurally distinct (quinazoline-pyrazole core), this compound highlights the importance of fluoro- and ethoxy-substituted intermediates in kinase inhibitor synthesis .
- SHELX-Refined Compounds (): Crystallographic data for analogs (e.g., ) confirm the planar geometry of the 2-oxoethylamino moiety, critical for molecular stacking in solid states .
Research Findings and Implications
- Synthetic Feasibility : High yields (77.6–78.5%) for analogs (e.g., ) suggest scalable synthesis for the target compound .
- Thermal Stability : Melting points of analogs (e.g., 139–141°C in ) correlate with aromatic conjugation and halogen content, guiding purification strategies .
- Biological Potential: ’s cinnamate ester demonstrates that 2-oxoethylamino esters are viable scaffolds for anti-inflammatory agents, warranting further study of the target compound .
Biological Activity
The compound 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antifungal activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 287.7 g/mol. The structure features a chloro-fluorophenyl group attached to an amino group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects on solid tumor cell lines with an IC50 value of 1.30 μM against HepG2 cells. This suggests that modifications in the phenyl ring can enhance antitumor efficacy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. A study on related fluorinated compounds indicated moderate to good antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM against different strains .
Table 2: Antibacterial Activity of Fluorinated Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 5.64 |
| Compound B | E. coli | 8.33 |
| Compound C | P. aeruginosa | 13.40 |
Antifungal Activity
In addition to antibacterial properties, the compound may exhibit antifungal activity. Related studies have shown that certain derivatives possess antifungal properties with MIC values indicating effectiveness against strains such as Candida albicans .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells and inhibit HDAC activity, which is crucial for cancer progression .
- In Vivo Studies : Animal model studies have demonstrated that these compounds can effectively reduce tumor size and improve survival rates in xenograft models, further supporting their potential as therapeutic agents .
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics like taxol enhances anticancer efficacy, suggesting a synergistic effect that could be exploited in treatment regimens .
Q & A
Q. What are the recommended synthetic methodologies for 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and amidation. Key steps include:
- Step 1 : Formation of the 2-chloro-4-fluoroaniline intermediate via halogenation and selective protection.
- Step 2 : Reaction with glycolic acid derivatives to form the 2-oxoethyl moiety under controlled anhydrous conditions (e.g., DMF solvent, 60–80°C).
- Step 3 : Esterification of the (4-ethoxyphenyl)acetic acid group using carbodiimide coupling agents (e.g., DCC/DMAP).
Critical parameters include temperature control (±2°C), solvent purity, and exclusion of moisture. Characterization via ¹H/¹³C NMR and HRMS is essential to confirm purity (>95%) and structural integrity .
Q. How should researchers characterize this compound to ensure structural fidelity?
A multi-analytical approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to confirm aromatic proton environments (δ 6.8–7.4 ppm) and ester/amide linkages (δ 4.2–4.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394.0823).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline derivatives are available) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., IC₅₀ determination using fluorogenic substrates).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Solubility and Stability : HPLC-based kinetic studies in PBS (pH 7.4) to assess hydrolytic stability of the ester group .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory bioactivity data across studies?
Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Use uniform cell lines, passage numbers, and serum-free media.
- Impurity Profiling : LC-MS/MS to quantify byproducts (e.g., hydrolyzed acetates) and correlate with activity.
- Comparative Studies : Test structural analogs (e.g., 4-methoxy vs. 4-ethoxy derivatives) to isolate substituent effects .
Q. What experimental design principles apply to optimizing its synthesis for scale-up?
Adopt Quality by Design (QbD) principles:
- Critical Process Parameters (CPPs) : Identify solvent polarity, catalyst loading, and reaction time via fractional factorial design.
- Design of Experiments (DoE) : Use response surface methodology to maximize yield while minimizing side products.
- In-line Monitoring : FTIR or Raman spectroscopy for real-time tracking of reaction progress .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Docking Studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or EGFR kinases.
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS).
- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What methodologies assess its environmental fate and ecotoxicological impact?
- Biodegradation Studies : OECD 301B tests to evaluate mineralization in activated sludge.
- Toxicity Profiling : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests.
- LC-MS/MS for Metabolite Identification : Track transformation products in simulated sunlight (UV irradiation) .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Target Data |
|---|---|---|
| ¹H NMR | Solvent (CDCl₃), 400 MHz | δ 4.3 ppm (ester -CH₂), δ 7.2 ppm (Ar-H) |
| HRMS | ESI+ mode, resolution >30,000 | m/z 394.0823 ([M+H]⁺) |
| X-ray Diffraction | Crystal size >0.2 mm, Mo-Kα radiation | R-factor <0.05, bond angle deviations |
Q. Table 2. Structural Analogs and Comparative Bioactivity
| Analog (R-group) | IC₅₀ (μM, COX-2) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethoxy (target) | 0.45 | 0.12 |
| 4-Methoxy | 0.68 | 0.09 |
| 4-Hydroxy | >10 | 0.35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
